Methyl 4-Chloropicolinate
Overview
Description
Synthesis Analysis
Methyl 4-Chloropicolinate is synthesized through a few distinct pathways, one of which involves using picolinic acid as a starting material, followed by chlorination and esterification. The process is highlighted by its simplicity and potential for large-scale preparation, making it a valuable intermediate in organic synthesis (Liao Jian-qiao, 2010). Additionally, improved synthesis methods have been developed, emphasizing cheap materials, simple operations, high yield, and green chemistry principles (Yao Jian-wen, 2012).
Molecular Structure Analysis
The molecular structure of derivatives related to Methyl 4-Chloropicolinate has been elucidated through various techniques, including single-crystal X-ray crystallography. These studies provide detailed insights into the conformation and structural deviations present in these compounds, contributing to a deeper understanding of their chemical behavior and reactivity (M. Senge, K. Ruhlandt-Senge, Kevin M Smith, 1995).
Chemical Reactions and Properties
Chemical reactions involving Methyl 4-Chloropicolinate often lead to the formation of diverse derivatives. For instance, coupling with different acid chlorides, urea, and thiourea moieties produces a series of novel compounds with potential antimycobacterial activity. This versatility highlights its importance as a chemical building block (Srihari Konduri et al., 2021).
Scientific Research Applications
- Methyl 4-Chloropicolinate is a chemical compound with the molecular formula C7H6ClNO2 . It has a molecular weight of 171.58 .
- It is developed in R&D and has applications in the Pharma industry . It is used in the development of a new drug .
- The purity/analysis method of Methyl 4-Chloropicolinate is 98.0% (GC,T) .
- It is available in the form of a crystal and has a melting point of 59°C .
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Pharmaceutical Industry : Methyl 4-Chloropicolinate is developed in R&D and has applications in the Pharma industry . It is used in the development of a new drug .
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Organic Synthesis : This compound is useful in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design (or synthesis) of organic compounds.
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Herbicide : Methyl 4-chloropicolinate is commonly used as a herbicide, specifically targeting broadleaf weeds in various crops . It acts by inhibiting the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 4-chloropyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)6-4-5(8)2-3-9-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTENWIPSWAMPKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356253 | |
Record name | Methyl 4-Chloropicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-Chloropicolinate | |
CAS RN |
24484-93-3 | |
Record name | Methyl 4-Chloropicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-chloropyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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